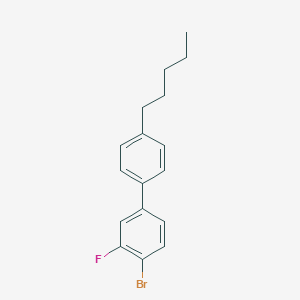

4-Bromo-3-fluoro-4'-pentyl-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYAEPDUJOIYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445881 | |

| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163129-11-1 | |

| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways for 4 Bromo 3 Fluoro 4 Pentyl Biphenyl

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The formation of the carbon-carbon bond between the two phenyl rings in 4-Bromo-3-fluoro-4'-pentyl-biphenyl is a critical step in its synthesis. Transition metal-catalyzed cross-coupling reactions are the most prominent and effective methods for achieving this transformation. researchgate.netresearchgate.net These reactions offer high efficiency and selectivity, making them indispensable tools in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Methodologies for Halogenated Biphenyls

The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of biphenyl (B1667301) derivatives, including halogenated and fluorinated compounds. acs.orguiowa.eduresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide. wikipedia.org For the synthesis of this compound, this could involve the reaction of a (4-bromo-3-fluorophenyl)boronic acid with a 1-halo-4-pentylbenzene, or conversely, a (4-pentylphenyl)boronic acid with a 1,4-dibromo-2-fluorobenzene.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. acs.org Palladium complexes, often with phosphine (B1218219) ligands, are the most common catalysts. mdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the biphenyl product and regenerate the palladium(0) catalyst. rsc.org The synthesis of fluorinated biphenyls, in particular, has been successfully achieved using Suzuki coupling, highlighting its utility for preparing compounds like this compound. acs.orgresearchgate.net

Table 1: Key Features of the Suzuki-Miyaura Coupling for Halogenated Biphenyl Synthesis

| Feature | Description |

| Reactants | Arylboronic acid (or ester) and an Aryl halide (or triflate) |

| Catalyst | Typically a Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Required for activation of the organoboron species |

| Advantages | Mild reaction conditions, high functional group tolerance, low toxicity of byproducts |

| Application | Widely used for synthesizing substituted biphenyls, including fluorinated and chlorinated derivatives |

Negishi Cross-Coupling Approaches in the Synthesis of Biphenyl Derivatives

The Negishi cross-coupling reaction provides another powerful pathway for the formation of aryl-aryl bonds. researchgate.net This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential route would involve the reaction of a (4-bromo-3-fluorophenyl)zinc halide with 1-iodo-4-pentylbenzene, or a (4-pentylphenyl)zinc halide with a dihalofluorobenzene.

A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can often lead to faster reactions and higher yields, especially for the formation of sterically hindered biphenyls. organic-chemistry.org The reaction demonstrates broad scope and functional group tolerance. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Stille Cross-Coupling for Biphenyl Framework Construction

The Stille cross-coupling reaction involves the coupling of an organotin reagent (organostannane) with an organohalide, catalyzed by a palladium complex. youtube.comnumberanalytics.comorganic-chemistry.orglnigchrm.in This reaction is highly versatile and tolerates a wide array of functional groups, making it suitable for the synthesis of complex molecules. youtube.comlibretexts.org To synthesize this compound, one could couple a (4-bromo-3-fluorophenyl)stannane with a 1-halo-4-pentylbenzene.

Organotin reagents are stable and can be purified by chromatography, but their primary drawback is their toxicity. youtube.comsigmaaldrich.com The reaction mechanism follows the typical cross-coupling pathway. numberanalytics.com Despite the toxicity concerns, the Stille reaction remains a valuable tool, particularly when other methods fail. nih.govwikipedia.org

Copper-Mediated Ullmann Coupling Reactions for Biphenyl Synthesis

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.orgmappingignorance.orgresearchgate.netresearchgate.net While traditionally used for symmetrical biphenyls, variations of the Ullmann reaction can be employed for the synthesis of unsymmetrical biphenyls as well. organic-chemistry.org For instance, a modified Ullmann-type reaction could potentially be used to couple a 1-bromo-2-fluoro-4-halobenzene with a 4-pentylbenzene derivative.

The reaction mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While effective, the Ullmann coupling often requires harsh reaction conditions, such as high temperatures, and can sometimes result in lower yields compared to palladium-catalyzed methods, especially for sterically hindered compounds. nih.gov However, modern advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions. nih.gov For the synthesis of polyhalogenated and sterically hindered biphenyls, Ullmann coupling can be a viable strategy. acs.org

Iron(III) Catalyzed Coupling of Aryl Halides for Biaryl Formation

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. rsc.org Iron(III) salts, such as iron(III) chloride (FeCl₃), can catalyze the coupling of aryl Grignard reagents with alkyl or aryl halides. asianpubs.org A potential application for the synthesis of the target molecule could involve the reaction of a (4-bromo-3-fluorophenyl)magnesium halide with 1-halo-4-pentylbenzene in the presence of an iron catalyst.

The mechanism of iron-catalyzed cross-coupling is often proposed to involve radical pathways. acs.org While still under development compared to palladium-based systems, iron catalysis shows great promise for the synthesis of biphenyls due to the low cost, abundance, and low toxicity of iron. organic-chemistry.orgnih.govacs.org

Regioselective Introduction of Bromo, Fluoro, and Pentyl Substituents

The synthesis of this compound requires not only the formation of the biphenyl core but also the precise placement of the bromo, fluoro, and pentyl substituents. This can be achieved either by using pre-functionalized starting materials in the coupling reactions or by introducing the substituents onto the biphenyl scaffold in a regioselective manner.

For example, the pentyl group can be introduced via Friedel-Crafts acylation of biphenyl with pentanoyl chloride, followed by a reduction of the resulting ketone, such as a Wolff-Kishner or Clemmensen reduction. prepchem.com The introduction of the bromo and fluoro groups can be more challenging due to the need for high regioselectivity. Directed ortho-metalation strategies or electrophilic aromatic substitution reactions on appropriately substituted biphenyl precursors can be employed. The synthesis of the related compound 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) involves the introduction of a bromine atom followed by cyanation. wikipedia.org A similar strategy could potentially be adapted for the bromo and fluoro substitutions. The synthesis of various 4-n-pentylbiphenyl derivatives with different terminal substituents has been explored, providing insights into the functionalization of this scaffold. tandfonline.com

Table 2: Summary of Synthetic Strategies

| Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Palladium | Arylboronic acid + Aryl halide | Mild conditions, high functional group tolerance. researchgate.net |

| Negishi Coupling | Palladium or Nickel | Organozinc reagent + Aryl halide | High reactivity, good for sterically hindered systems. organic-chemistry.org |

| Stille Coupling | Palladium | Organotin reagent + Aryl halide | Versatile, but reagents are toxic. organic-chemistry.org |

| Ullmann Coupling | Copper | Two Aryl halides | Classical method, often requires high temperatures. organic-chemistry.org |

| Iron-Catalyzed Coupling | Iron | Aryl Grignard + Aryl halide | Cost-effective and sustainable alternative. asianpubs.org |

Precursor Synthesis and Functional Group Transformations

The assembly of this compound is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the target molecule, this would entail the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

The primary precursors for the synthesis of this compound are:

1-bromo-2-fluoro-4-iodobenzene or a related derivative: This precursor provides the bromo- and fluoro-substituted phenyl ring. The iodine atom serves as the reactive site for the cross-coupling reaction.

(4-pentylphenyl)boronic acid: This precursor provides the pentyl-substituted phenyl ring.

The synthesis of these precursors involves several functional group transformations. For instance, the synthesis of (4-pentylphenyl)boronic acid can be achieved from 4-pentylaniline (B1581728). The amino group of 4-pentylaniline can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a bromine or iodine atom. This halogenated intermediate can then be converted to the desired boronic acid via a Grignard reaction followed by treatment with a trialkyl borate.

Alternatively, a Negishi coupling could be employed, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. The choice of coupling partners and reaction conditions is crucial for achieving a high yield of the desired product.

Challenges in Achieving Regioselectivity for Multi-Substituted Biphenyls

A significant challenge in the synthesis of multi-substituted biphenyls like this compound is achieving the correct regioselectivity. The arrangement of the bromo, fluoro, and pentyl groups on the biphenyl scaffold is critical for the molecule's final properties.

During the synthesis, undesired isomers can be formed if the coupling reaction is not highly regioselective. For example, if the starting materials have multiple reactive sites, the coupling could occur at the wrong position, leading to a mixture of products that are difficult to separate.

The regioselectivity of the Suzuki-Miyaura coupling is generally high, as the reaction proceeds at the site of the boron and halogen functionalities. However, challenges can arise in the synthesis of the precursors themselves. For instance, during the halogenation or nitration of a substituted benzene (B151609) ring, the directing effects of the existing substituents must be carefully considered to ensure the new functional group is introduced at the desired position. The interplay of activating and deactivating groups, as well as steric hindrance, can influence the regiochemical outcome of these reactions.

Green Chemistry Principles and Sustainable Synthesis of Biphenyls

The principles of green chemistry are increasingly being applied to the synthesis of biphenyls to reduce the environmental impact of these processes. This involves the use of safer solvents, more efficient catalysts, and reaction conditions that minimize energy consumption and waste generation.

Solvent Selection and Environmentally Benign Reaction Conditions

Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents such as toluene, dioxane, or dimethylformamide (DMF). Green chemistry approaches focus on replacing these with more environmentally benign alternatives. Water is a highly desirable solvent due to its low cost, non-flammability, and low toxicity. The use of water as a solvent for Suzuki-Miyaura couplings has been successfully demonstrated, often with the aid of surfactants or co-solvents to overcome the low solubility of the organic reactants.

Other green solvents include ionic liquids and supercritical fluids like carbon dioxide. These solvents can offer advantages in terms of recyclability and reduced environmental impact. Furthermore, performing reactions at lower temperatures and under solvent-free conditions, where possible, contributes to a more sustainable synthetic process.

Development of Recyclable and Efficient Catalytic Systems

The palladium catalysts used in cross-coupling reactions are often expensive and can contaminate the final product. A key focus of green chemistry is the development of highly efficient and recyclable catalytic systems. This can be achieved by immobilizing the palladium catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles.

These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing both the cost of the process and the amount of heavy metal waste. Research is also focused on developing catalysts that are active at very low loadings (parts per million levels), further minimizing their environmental impact. The development of ligand-free palladium catalyst systems also contributes to a greener synthesis by simplifying the reaction setup and purification process.

Advanced Spectroscopic and Diffraction Based Characterization of 4 Bromo 3 Fluoro 4 Pentyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-Bromo-3-fluoro-4'-pentyl-biphenyl in solution. By analyzing the magnetic properties of atomic nuclei, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) environments can be achieved, confirming the compound's constitution and the spatial relationships between its atoms.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Complete Chemical Shift Assignment

High-resolution one-dimensional NMR spectra are fundamental to the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum reveals distinct signals corresponding to the aromatic protons on both phenyl rings and the aliphatic protons of the pentyl group. The chemical shifts and coupling patterns (multiplicity) of the aromatic protons are particularly informative, providing details on the substitution pattern. The protons on the brominated and fluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The pentyl chain protons will appear in the upfield region of the spectrum, with characteristic multiplicities reflecting their neighboring protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and pentyl groups). The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF), confirming the C-F bond. The carbons of the pentyl group will appear at higher field strengths.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in the ¹H and ¹³C spectra, respectively, further confirming the molecular structure.

Table 1: Predicted NMR Data for this compound (Note: The following data are predictive and would require experimental verification.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.8 | m | Aromatic protons |

| ¹H | 2.6 - 2.8 | t | -CH₂- (benzylic) |

| ¹H | 1.6 - 1.8 | m | -CH₂- |

| ¹H | 1.3 - 1.5 | m | -CH₂-CH₂- |

| ¹H | 0.9 - 1.0 | t | -CH₃ |

| ¹³C | 158 - 162 (d, ¹JCF) | d | C-F |

| ¹³C | 110 - 145 | m | Aromatic carbons |

| ¹³C | 35 - 36 | s | -CH₂- (benzylic) |

| ¹³C | 30 - 32 | s | -CH₂- |

| ¹³C | 22 - 23 | s | -CH₂- |

| ¹³C | 13 - 15 | s | -CH₃ |

| ¹⁹F | -110 to -120 | m | Ar-F |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of this compound and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would confirm the connectivity of protons within the pentyl chain and the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique is vital for establishing the connectivity between the two biphenyl (B1667301) rings and the attachment points of the substituents. For instance, correlations between the benzylic protons of the pentyl group and the carbons of the adjacent phenyl ring would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the relative orientation of the two phenyl rings.

Dynamic NMR Studies for the Investigation of Conformational Exchange in Biphenyls

The biphenyl scaffold is known to exhibit restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism, particularly when bulky substituents are present in the ortho positions. While this compound does not have ortho substituents that would lead to stable atropisomers at room temperature, dynamic NMR studies could be employed to investigate the rotational barrier around the biphenyl linkage. By acquiring NMR spectra at various temperatures, it may be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier to rotation.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.

Single Crystal X-ray Diffraction for Atomic-Level Structure, Bond Lengths, Bond Angles, and Dihedral Angle Analysis

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield a detailed three-dimensional model of the molecule, confirming the atomic connectivity established by NMR. Crucially, it would provide precise measurements of:

Bond Lengths: The lengths of all covalent bonds, including C-C, C-H, C-Br, C-F, can be determined with high accuracy.

Bond Angles: The angles between adjacent bonds can be precisely measured, revealing the geometry around each atom.

Dihedral Angle: The dihedral angle between the two phenyl rings is a key structural parameter for biphenyls. This angle provides insight into the degree of twisting of the rings relative to each other in the solid state, which is influenced by crystal packing forces and intramolecular interactions.

Table 2: Representative Crystallographic Data for a Substituted Biphenyl (Note: This is illustrative data for a similar type of compound and not specific to this compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.678 |

| c (Å) | 22.456 |

| β (°) | 98.76 |

| Dihedral Angle (°) | 35.4 |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. This method is particularly useful for:

Phase Identification: The PXRD pattern of a synthesized batch of this compound can be compared to a simulated pattern derived from single-crystal X-ray diffraction data to confirm phase purity.

Polymorphism Analysis: Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique PXRD pattern. PXRD can be used to identify the presence of different polymorphs in a sample and to study phase transitions between them under different conditions (e.g., temperature, pressure). The existence of polymorphs can significantly impact the physical properties of a compound. nih.govresearchgate.netnih.gov

Neutron Diffraction for Precise Hydrogen Atom Localization and Hydrogen Bonding Analysis

Neutron diffraction is a powerful technique for determining the precise location of atoms within a crystal lattice, particularly for light atoms like hydrogen, which are difficult to locate accurately with X-ray diffraction. mdpi.comias.ac.in This capability is crucial for understanding the subtle intermolecular interactions, such as hydrogen bonds, that govern the supramolecular assembly and material properties of organic molecules like this compound.

In the crystalline state of this compound, neutron diffraction would be employed to accurately determine the positions of all hydrogen atoms, including those on the aromatic rings and the pentyl chain. This information is vital for analyzing potential weak C-H···F and C-H···Br intramolecular and intermolecular hydrogen bonds. The fluorine atom, with its high electronegativity, and the bromine atom can act as potential hydrogen bond acceptors. The precise geometry of these interactions, including bond lengths and angles, can only be reliably determined through neutron diffraction. aps.orgosti.gov

Table 1: Projected Neutron Diffraction Data for C-H···F and C-H···Br Interactions in this compound

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Intramolecular | C(2)-H···F(3) | ~2.3 - 2.5 | ~100 - 110 |

| Intermolecular | C(aromatic)-H···F(neighboring molecule) | ~2.4 - 2.7 | ~130 - 160 |

| Intermolecular | C(aliphatic)-H···F(neighboring molecule) | ~2.5 - 2.8 | ~120 - 150 |

| Intermolecular | C(aromatic)-H···Br(neighboring molecule) | ~2.8 - 3.1 | ~130 - 160 |

Note: The data in this table is hypothetical and based on typical values observed for similar interactions in other organic compounds studied by neutron diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group in a molecule has a characteristic set of absorption frequencies. For this compound, the IR spectrum would exhibit distinct bands corresponding to the vibrations of the aromatic rings, the C-F bond, the C-Br bond, and the aliphatic pentyl chain.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretching | Aromatic rings |

| ~2960 - 2850 | C-H stretching | Pentyl group |

| ~1600 - 1450 | C=C stretching | Aromatic rings |

| ~1250 - 1150 | C-F stretching | Fluoro group |

| ~1100 - 1000 | In-plane C-H bending | Aromatic rings |

| ~900 - 675 | Out-of-plane C-H bending | Aromatic rings |

| ~600 - 500 | C-Br stretching | Bromo group |

Note: This table presents expected absorption ranges based on established correlations for similar organic halides and substituted biphenyls.

Analysis of the fine structure of these bands can also provide information about the conformational state of the molecule, such as the dihedral angle between the two phenyl rings.

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would provide valuable information about the biphenyl backbone and the C-C stretching modes within the rings. researchgate.net

Table 3: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1610 - 1580 | Ring C=C stretching |

| ~1290 - 1270 | Inter-ring C-C stretching |

| ~1010 - 990 | Ring breathing mode |

| ~780 - 720 | C-H out-of-plane bending |

| ~350 - 250 | C-Br stretching |

Note: The predicted Raman shifts are based on data from biphenyl and its halogenated derivatives.

Time-resolved resonance Raman spectroscopy could be employed to study the excited-state dynamics of the molecule. By tuning the excitation wavelength to an electronic absorption band, the Raman signals of specific chromophoric parts of the molecule can be selectively enhanced, providing insights into the electronic structure and how it changes upon excitation.

Electron Energy Loss Spectroscopy (EELS) for Probing Electronic Structure and Ring-Ring Delocalization

Electron Energy Loss Spectroscopy (EELS) is a powerful technique, typically performed in a transmission electron microscope, that measures the energy lost by electrons as they pass through a thin sample. core.ac.ukwikipedia.org This energy loss corresponds to the excitation of various electronic transitions within the material, providing detailed information about its electronic structure. jeol.comwiley.com

For this compound, EELS can be used to probe the core-level and valence-level electronic transitions. The core-loss spectrum would show sharp edges corresponding to the ionization energies of the carbon, fluorine, and bromine K-shells, allowing for elemental analysis at high spatial resolution. slideshare.net The fine structure near these edges (Energy Loss Near Edge Structure, ELNES) can reveal information about the local chemical environment and bonding of each element.

Of particular interest is the low-loss region of the EELS spectrum, which reveals excitations of the π-electron system. In biphenyl systems, the extent of electronic delocalization between the two aromatic rings is dependent on the torsional angle between them. EELS can be used to probe the π-π* transitions, and the energy and intensity of these transitions are sensitive to the degree of conjugation. nih.gov A key feature to look for would be a C 1s → π*(deloc) transition, which is characteristic of ring-ring delocalization. nih.gov The intensity and position of this feature would be related to the average torsion angle and the extent of π-π interaction between the two phenyl rings in this compound.

Table 4: Expected EELS Features for Probing Electronic Structure in this compound

| Energy Loss (eV) | Transition | Information Gained |

| ~6 - 7 | π-plasmon | Collective excitation of π-electrons |

| ~20 - 25 | σ-plasmon | Collective excitation of all valence electrons |

| ~285 - 295 | Carbon K-edge | C 1s → π* and C 1s → σ* transitions, bonding environment |

| ~685 - 695 | Fluorine K-edge | F 1s → σ* transitions, bonding environment |

| ~1830 - 1840 | Bromine L₃-edge | Br 2p₃/₂ → σ* transitions, bonding environment |

Note: The energy loss values are approximate and based on typical values for organic compounds containing these elements.

By analyzing these EELS features, a comprehensive picture of the electronic structure and the degree of electronic communication between the two substituted phenyl rings in this compound can be obtained.

Theoretical and Computational Investigations of 4 Bromo 3 Fluoro 4 Pentyl Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to explore the intricacies of 4-Bromo-3-fluoro-4'-pentyl-biphenyl. It allows for a detailed analysis of the molecule's geometry, electronic landscape, and energetic properties.

Geometry Optimization and Equilibrium Conformational Analysis of Halogenated Pentylbiphenyls

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This analysis is extended to a broader class of halogenated pentylbiphenyls to understand the influence of different halogen substituents on the molecular conformation. The process identifies the equilibrium geometry by finding the minimum energy structure on the potential energy surface. For substituted biphenyls, the conformation is significantly influenced by the nature and position of the substituents on the phenyl rings. The presence of fluoro and bromo groups, along with the pentyl chain, dictates the preferred spatial orientation of the molecule.

Analysis of Inter-ring Dihedral Angles and Rotational Energy Barriers

A critical parameter in biphenyl (B1667301) systems is the inter-ring dihedral angle, which is the twist angle between the two phenyl rings. For biphenyl itself, this angle is approximately 45 degrees. researchgate.net However, substitutions on the rings can alter this angle significantly. In the case of this compound, the substituents' electronic and steric effects will influence this angle.

The rotation around the central carbon-carbon bond is not free and is characterized by rotational energy barriers. These barriers, which can be calculated using DFT, represent the energy required to rotate one phenyl ring relative to the other. researchgate.net For substituted biphenyls, the heights of these barriers are influenced by the substituents. researchgate.netsemanticscholar.org For example, 2,2'-dihalogenated biphenyls can exhibit single or double rotational minima depending on the halogen. researchgate.net A two-step mechanism involving an intermediate has been proposed for the rotation of some 4,4'-disubstituted biphenyls. biomedres.us

| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |

|---|---|---|---|

| Biphenyl | MP2 | 2.1 | 2.2 |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | - | - |

| 3,3'-Difluorobiphenyl | B3LYP/6-311+G | - | - |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP is mapped onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the electronegative fluorine and bromine atoms will significantly influence the MEP, creating regions of negative potential. The distribution of these charges across the molecule can provide insights into its intermolecular interactions. nih.gov The analysis of Mulliken atomic charges, derived from DFT calculations, can further quantify the charge distribution on each atom. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Ionization Potentials, Electron Affinities)

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

The energies of the HOMO and LUMO are related to the ionization potential (IP) and electron affinity (EA), respectively. arxiv.org The IP is the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. These properties are fundamental to understanding the molecule's behavior in charge transfer processes. Introducing electron-donating or -withdrawing substituents can tune the HOMO-LUMO gap. nih.gov

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-Bromo-2-fluoro-1-nitrobenzene | B3LYP/6-311++G(d,p) | - | - | - |

| BEDT-TTF (undoped) | B3LYP/cc-pVDZ | - | - | 3.88 |

| Br4ET (doped) | B3LYP/cc-pVDZ | - | - | 2.88 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, offering insights into its flexibility and interactions in different environments.

Investigation of Conformational Dynamics and Flexibility in Solution and Condensed Phases

MD simulations can be used to explore the conformational landscape of this compound in various phases, such as in a solvent or in a condensed, liquid-crystal-like state. nih.govmdpi.com These simulations track the movements of atoms over time, revealing how the molecule flexes and changes its shape. This is particularly important for understanding the dynamic nature of the inter-ring dihedral angle and the flexibility of the pentyl chain. The simulations can show how intermolecular interactions in a condensed phase might influence the preferred conformations and the rotational freedom of the biphenyl core.

Solvent Effects on the Conformation and Intermolecular Interactions of this compound

The surrounding medium, or solvent, can significantly influence the conformational preferences and intermolecular interactions of liquid crystal molecules. For this compound, the polarity of the solvent can alter the delicate balance of forces that determine its three-dimensional structure, primarily the dihedral (twist) angle between the two phenyl rings. Computational studies on similar molecules have demonstrated that solvent effects are critical for accurately describing potential energy surfaces and conformational profiles. rsc.orgnih.gov

An alternative to explicit solvent models is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is often used in conjunction with quantum mechanical calculations. For example, in studies of other fluorinated biphenyl compounds, the Integral Equation Formalism variant of PCM (IEF-PCM) has been effectively used to incorporate solvent effects in Density Functional Theory (TDF) calculations to predict molecular properties. nih.govacs.orgmdpi.com These calculations reveal that solvent polarity can induce noticeable shifts in the electronic properties and photo-induced behaviors of the molecule. mdpi.com The interaction energy between the crystal faces and the solvent molecules can be calculated to predict how the solvent modifies the crystal habit, a technique that has been applied to various organic compounds. researchgate.netbohrium.comrsc.org

The key intermolecular interactions affected by solvents include:

Dipole-Dipole Interactions: The subject molecule has a permanent dipole moment due to its bromo and fluoro substituents. Polar solvents will interact strongly with these dipoles.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms or functional groups in solvent molecules.

π-π Stacking: The aromatic biphenyl core can engage in π-π stacking interactions, which can be modulated by the solvent's ability to solvate the aromatic surfaces.

By analyzing these interactions through computational models, researchers can predict how this compound will behave in different chemical environments, which is crucial for its application and synthesis.

Simulation of Aggregation Behavior and Self-Assembly of Biphenyl Systems

Atomistic and Coarse-Grained (CG) Simulations: MD simulations can be performed at different levels of detail.

Atomistic Simulations: In this approach, every atom of the molecule is represented explicitly. This provides a high-resolution view of molecular interactions, conformational changes (e.g., alkyl chain flexibility and biphenyl twist), and local ordering. researchgate.net Studies on 5CB have used atomistic models to determine distributions of dihedral angles, calculate order parameters, and investigate translational and rotational diffusion. researchgate.net

Coarse-Grained (CG) Simulations: To study larger systems over longer timescales, CG models are often employed. nih.govmdpi.com In this method, groups of atoms are represented as single "beads" or interaction sites. nih.govworktribe.com For a molecule like this compound, the biphenyl core might be one bead, and segments of the pentyl chain could be other beads. This reduction in degrees of freedom significantly lowers computational cost. acs.org

CG simulations of 5CB have successfully reproduced its phase behavior, including the nematic-to-isotropic phase transition. nih.gov By systematically parameterizing the interactions between the coarse-grained beads, researchers can simulate the formation of nematic domains and predict transition temperatures that align well with experimental data. nih.govworktribe.com These simulations show how anisotropic molecular shape and intermolecular forces drive the alignment necessary for the nematic phase.

The table below outlines typical approaches used in simulating the self-assembly of biphenyl liquid crystals.

| Simulation Technique | Level of Detail | Key Insights | Example Application |

| Atomistic MD | All atoms explicit | Detailed analysis of local packing, conformational flexibility, dihedral angle distributions, and transport properties (diffusion). researchgate.net | Determining local order parameters for segments of the alkyl chain in 5CB. researchgate.net |

| Coarse-Grained MD | Groups of atoms as beads | Simulating large-scale phenomena like phase transitions, domain formation, and overall phase morphology over long timescales. nih.govnih.gov | Reproducing the nematic-isotropic phase transition and density of 5CB. nih.gov |

| Hybrid QM/MM | Quantum mechanics for part of the system, molecular mechanics for the rest | Studying processes involving electronic changes, like reactions or photoisomerization, within a large, classically treated environment. | Investigating photo-induced phase transitions in azobenzene-containing liquid crystals. acs.org |

These simulation techniques allow for the exploration of how molecular modifications—such as the introduction of the bromo and fluoro substituents in this compound—are likely to affect packing efficiency, intermolecular forces, and ultimately, the stability and properties of the resulting liquid crystal phase.

Ab Initio Calculations for High-Level Characterization of Molecular Properties and Potential Energy Surfaces

Ab initio (from first principles) and Density Functional Theory (DFT) calculations are fundamental for obtaining a high-level, quantum-mechanical description of molecular properties without reliance on empirical parameters. These methods are used to calculate the electronic structure, molecular geometry, and energetic landscape of a molecule like this compound.

A key application is the calculation of the Potential Energy Surface (PES) , particularly concerning the torsional or dihedral angle between the two phenyl rings. The PES maps the energy of the molecule as a function of its geometry. For biphenyls, the twist angle is a critical determinant of the molecule's shape and its ability to pack into liquid crystalline phases. Computational studies on substituted biphenyls have shown that the energy barrier to rotation and the equilibrium twist angle are highly sensitive to the nature and position of substituents. researchgate.netrsc.orgrsc.org Ortho-substituents generally create significant steric hindrance, increasing the rotational barrier and the twist angle. The electronic effects of para-substituents, like in this compound, also play a crucial role. researchgate.net

DFT calculations, using functionals like B3LYP, are commonly employed to determine these properties. For substituted biphenyls, these calculations can predict:

Equilibrium Dihedral Angle: The lowest energy twist angle.

Rotational Energy Barriers: The energy required for the rings to rotate past the planar (0°) and perpendicular (90°) conformations. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding intermolecular interactions like dipole-dipole forces and halogen bonding. researchgate.netnih.gov

Dipole Moment: The magnitude and direction of the molecular dipole moment can be precisely calculated, which is essential for understanding dielectric properties. researchgate.netnih.govescholarship.org

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electronic stability and reactivity. nih.govacs.org

The table below summarizes representative theoretical data for substituted biphenyls, illustrating the impact of substituents on the torsional potential, which is directly applicable to understanding this compound.

| Biphenyl Derivative | Method/Basis Set | Calculated Dihedral Angle (φ) | Planar Barrier (at 0°) (kcal/mol) | Perpendicular Barrier (at 90°) (kcal/mol) |

| Biphenyl | B3LYP/6-311++G** | ~45° | ~1.4 | ~2.0 |

| 4-methylbiphenyl | HF/6-31G | 41.3° | 1.3 | 2.5 |

| 4,4'-difluorobiphenyl | MP2/6-31G(d) | 41.1° | 1.3 | 2.1 |

| 2-methylbiphenyl | HF/6-31G | 56.4° | 6.2 | 1.9 |

Note: Data is illustrative and compiled from various theoretical studies on substituted biphenyls. researchgate.netrsc.org Actual values for this compound would require specific calculation.

These high-level calculations provide a foundational understanding of the intrinsic properties of this compound, which dictates its macroscopic behavior and suitability for various applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design of Biphenyl Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their physicochemical properties. ubbcluj.ro For liquid crystal design, QSPR is a powerful tool for predicting key properties, such as the nematic-isotropic transition temperature (T_N), without the need for synthesis and experimental measurement. tandfonline.comtandfonline.com This allows for the rapid virtual screening of new candidate molecules.

The QSPR modeling process typically involves three main steps:

Descriptor Calculation: For a set of known liquid crystal molecules, a large number of numerical values, known as molecular descriptors, are calculated from their 2D or 3D structures. These descriptors encode information about the molecule's topology, geometry, and electronic properties.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a specific property (e.g., T_N) with a small subset of the most relevant descriptors. tandfonline.com

Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation sets (molecules not used in model training). tandfonline.comtandfonline.com

For thermotropic liquid crystals like this compound, numerous QSPR studies have been successfully developed to predict transition temperatures. tandfonline.comtandfonline.comresearchgate.net The molecular descriptors found to be most influential often relate to molecular size, shape, and electronic character.

The table below lists common descriptors used in QSPR models for liquid crystals and their physical significance.

| Descriptor Class | Example Descriptor | Physical Significance |

| Electronic | E_HOMO (Energy of HOMO) | Relates to the ability to donate electrons. |

| E_LUMO (Energy of LUMO) | Relates to the ability to accept electrons. | |

| µ (Dipole Moment) | Measures molecular polarity, influencing intermolecular forces. | |

| Geometrical | Molecular Volume (V_mc) | Represents the size of the molecule. |

| Shape Index (X) | Describes the deviation from a spherical shape; crucial for anisotropic molecules. | |

| W (Wiener Index) | A topological index related to molecular branching and compactness. | |

| Constitutional | Molecular Weight (MW) | The total mass of the molecule. |

A typical linear QSPR model for predicting the nematic transition temperature (T_N) might take the following form, as developed for a set of 42 thermotropic liquid crystals: tandfonline.comtandfonline.com

T_N = c_0 + c_1(E_HOMO) + c_2(E_LUMO) + c_3(µ) + c_4(S) + c_5(W) + c_6(X)

Where the 'c' values are coefficients determined by the regression analysis, and S, W, and X are specific geometrical and topological descriptors. Such models have achieved high correlation coefficients (R² > 0.95), indicating a strong predictive capability. tandfonline.comtandfonline.com

By calculating the relevant descriptors for this compound, its nematic transition temperature and other important properties could be predicted using an established QSPR model. This predictive capability is invaluable for the rational design of new biphenyl derivatives with optimized liquid crystalline properties for specific technological applications.

Applications in Advanced Materials Science and Molecular Engineering

Liquid Crystalline Materials Development

The development of liquid crystalline materials is a cornerstone of modern display technology. Biphenyl-based liquid crystals are a well-established class of materials used in these applications due to their advantageous properties.

Biphenyl (B1667301) derivatives are fundamental building blocks in the synthesis of liquid crystals for display applications. The synthesis of compounds like 4-Bromo-3-fluoro-4'-pentyl-biphenyl typically involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely utilized and efficient method. This reaction allows for the precise construction of the biphenyl core by coupling a substituted phenylboronic acid with a halogenated benzene (B151609) derivative. The choice of substituents on the biphenyl rings is critical in determining the final properties of the liquid crystal.

While specific synthesis details for this compound are not extensively documented in publicly available literature, the general synthetic strategies for fluorinated biphenyls are well-established. These methods provide a pathway to a wide array of substituted biphenyl compounds, enabling the systematic investigation of structure-property relationships.

The mesophase behavior, clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase), and viscosity are critical parameters for liquid crystals used in displays. These properties are significantly influenced by the molecular structure, including the nature and position of halogen substituents and the length of the alkyl chain.

Halogenation (Bromine and Fluorine): The introduction of halogen atoms, such as bromine and fluorine, onto the biphenyl core has a profound effect on the material's properties.

Fluorine Substitution: A lateral fluorine atom, as seen in the 3-position of this compound, is known to influence the dielectric anisotropy of the molecule. The high electronegativity of fluorine can create a dipole moment perpendicular to the long axis of the molecule, which is a desirable characteristic for certain display modes. However, lateral fluorination can also lower the clearing point of the liquid crystal.

Alkyl Chain Length: The pentyl chain in this compound provides flexibility to the molecule, which is crucial for the formation of liquid crystalline phases. The length of the alkyl chain influences the melting point and clearing point of the compound. Generally, increasing the alkyl chain length can lead to a decrease in the melting point and an initial increase in the clearing point, although this trend can reverse with very long chains. The alkyl chain also contributes to the viscosity of the material.

Table 1: Comparison of Physical Properties of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and General Effects of Halogenation

| Property | 4-cyano-4'-pentylbiphenyl (5CB) | General Effect of Lateral Fluorine Substitution | General Effect of Bromine Substitution |

| Chemical Formula | C₁₈H₁₉N | - | - |

| Molar Mass ( g/mol ) | 249.35 | Increases molar mass | Significantly increases molar mass |

| Melting Point (°C) | 22.5 arxiv.org | Can lower melting point | Can influence melting point |

| Clearing Point (°C) | 35.0 arxiv.org | Tends to lower clearing point | Can influence clearing point |

| Dielectric Anisotropy | Positive | Can induce or modify negative/positive anisotropy | Contributes to overall polarity |

| Viscosity | Moderate | Can affect viscosity | Can increase viscosity |

Note: This table provides a general comparison. The exact properties of this compound would require experimental determination.

The design of liquid crystals with specific properties for advanced applications is a key aspect of molecular engineering. By systematically modifying the molecular structure, properties such as optical anisotropy (birefringence, Δn) and dielectric anisotropy (Δε) can be fine-tuned.

Optical Anisotropy (Δn): This property is related to the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high Δn is often desirable for applications requiring thin display cells. The biphenyl core itself provides a high degree of polarizability, contributing to a significant Δn. The presence of halogen atoms can further modulate this property.

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel and perpendicular to the director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field. The introduction of polar groups, such as fluorine and bromine, is a primary strategy for controlling Δε. A lateral fluorine atom can significantly influence the direction and magnitude of the molecular dipole moment, thereby tuning the dielectric anisotropy.

The principles of molecular engineering allow for the rational design of molecules like this compound to achieve a specific balance of properties required for high-performance liquid crystal displays, such as fast response times and low operating voltages.

Organic Electronic and Optoelectronic Materials

Beyond liquid crystal displays, biphenyl derivatives are also being explored for their potential in organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the context of organic electronics, the rigid, conjugated biphenyl core can function as a charge transport unit. The ability of these molecules to self-assemble into ordered structures, a characteristic of mesogens (molecules that form liquid crystal phases), can facilitate efficient charge transport. The π-orbitals of the biphenyl rings can overlap, creating pathways for charge carriers (holes or electrons) to move through the material. researchgate.net

Theoretical studies on halogenated organic semiconductors suggest that the introduction of halogen atoms can significantly impact the charge transport properties. arxiv.org Halogenation can influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the efficiency of charge injection from electrodes and charge transport between molecules. The specific substitution pattern in this compound would be expected to modulate its electronic properties and, consequently, its suitability as a charge transport material.

While there is no specific data available on the integration of this compound into OLEDs or OPVs, the general properties of halogenated biphenyls suggest potential roles.

In OLEDs: Biphenyl derivatives can be used as host materials in the emissive layer of an OLED, where they form a matrix for dopant emitter molecules. They can also function as charge-transporting layers (hole-transport or electron-transport layers). The wide bandgap that is often characteristic of biphenyls can be advantageous for hosting high-energy (blue) emitters.

In OPVs: In organic solar cells, biphenyl-containing molecules can be incorporated into the active layer as either the electron donor or electron acceptor material. The ability to tune the electronic properties through substitution is crucial for optimizing the energy level alignment and maximizing the efficiency of charge separation and collection.

The specific combination of bromine, fluorine, and a pentyl chain in this compound would influence its electronic and morphological properties, which are critical for its performance in such devices. Further research would be necessary to evaluate its efficacy in these applications.

Supramolecular Assembly and Host-Guest Chemistry

The unique molecular structure of this compound, characterized by its rigid biphenyl core, flexible alkyl chain, and specific halogen substituents, makes it a prime candidate for the construction of ordered supramolecular architectures. These assemblies are governed by a delicate balance of non-covalent interactions, leading to materials with tunable properties for applications in host-guest chemistry and advanced devices.

The self-assembly of biphenyl derivatives like this compound is predominantly driven by their tendency to form liquid crystalline phases. The elongated, rod-like shape of the molecule is a key factor promoting the formation of these mesophases, which represent a state of matter intermediate between a crystalline solid and an isotropic liquid. In both solution and the solid state, these molecules can organize into structures with long-range orientational order.

Key strategies and observations in the self-assembly of related biphenyl systems include:

Liquid Crystal Formation : The primary mode of self-assembly for calamitic (rod-like) molecules such as substituted biphenyls is the formation of liquid crystal (LC) phases. The specific arrangement is influenced by factors like the length of the terminal alkyl chain and the presence of lateral substituents. rsc.orgresearchgate.net The pentyl chain on this compound provides the necessary flexibility and molecular volume to facilitate the formation of smectic or nematic phases upon cooling from an isotropic liquid state. researchgate.net

Supramolecular Polymerization : In solution, biphenyl derivatives can undergo supramolecular polymerization through directional non-covalent interactions like hydrogen bonding or π-π stacking. nih.govnih.gov While this compound lacks strong hydrogen bonding sites, the interplay of halogen bonding and π-stacking can drive the formation of one-dimensional, polymer-like aggregates. nih.govnih.gov

Surface-Induced Assembly : The self-assembly process can also be directed by surfaces. When deposited on a substrate, biphenyl molecules can form well-ordered monolayers or chiral supramolecular polymers, a process that can be influenced by the underlying material. ecust.edu.cn

The stability and structure of assemblies formed by this compound are dictated by a combination of subtle, non-covalent forces. researchgate.netnih.gov The specific substituents on the biphenyl core introduce a range of possible interactions that determine the final supramolecular architecture.

π-π Stacking : The aromatic biphenyl core is electron-rich, promoting stacking interactions between adjacent molecules. These interactions are fundamental to the formation of the columnar or layered structures found in many liquid crystalline phases. The planarity of the biphenyl unit, which is influenced by its substituents, plays a critical role in the efficiency of this stacking. nih.govnih.gov

Halogen Bonding : The bromine atom on the molecule is a potential halogen bond donor. It can form directional interactions with Lewis basic sites on neighboring molecules, such as the fluorine atom or the π-system of an adjacent biphenyl ring. This type of interaction is increasingly recognized as a powerful tool for controlling crystal engineering and supramolecular assembly. nih.gov

Dipole-Dipole and Steric Interactions : The electronegative fluorine atom introduces a significant dipole moment into the molecule. nih.govresearchgate.net Interactions between these dipoles help to govern the relative orientation of molecules within the assembly. Furthermore, the size and position of the fluorine and bromine atoms create steric constraints that influence the packing density and phase behavior. researchgate.net

The following table summarizes the key non-covalent interactions expected to influence the self-assembly of this compound.

| Interaction Type | Participating Moieties | Expected Effect on Assembly |

| π-π Stacking | Biphenyl Cores | Promotes parallel alignment and ordering into layers or columns; fundamental to liquid crystal phase formation. nih.govnih.gov |

| Halogen Bonding | C-Br (donor) and Fluorine or π-system (acceptor) | Provides directionality and strengthens intermolecular connections, influencing crystal packing and phase stability. nih.gov |

| Dipole-Dipole | C-F and C-Br bonds | Influences the rotational order and alignment of molecules, affecting the dielectric properties of the material. nih.govresearchgate.net |

| Van der Waals | Pentyl Chains | Contributes to overall cohesion; the chain's flexibility allows for space-filling and stabilizes smectic phases. rsc.org |

The ordered structures formed by biphenyl derivatives, particularly in their liquid crystal phases, can be exploited to create sophisticated host-guest systems. mdpi.com The biphenyl assembly acts as a host matrix that can accommodate and align smaller "guest" molecules, such as dichroic dyes. rsc.org

The design of effective biphenyl-based hosts hinges on several key principles:

Creating Recognition Sites : The regular arrangement of biphenyl molecules in a liquid crystal phase creates anisotropic nanocavities. The size and shape of these cavities can be tuned by altering the length of the terminal alkyl chains or the nature of the lateral substituents on the host molecule. nih.govmdpi.com

Functional Group Compatibility : The chemical nature of the host influences which guests it can favorably interact with. The halogenated and aromatic nature of this compound suggests it would be a suitable host for guest molecules that can engage in halogen bonding or π-π stacking.

Switchable Properties : A major application of guest-host systems is in smart materials, such as switchable windows and displays. rsc.org In a typical device, the liquid crystal host (e.g., this compound) is aligned by an external electric field. This alignment, in turn, orients the guest dye molecules, thereby controlling the absorption of polarized light and switching the material between transparent and colored states. rsc.orgdur.ac.uk The design of the host molecule is critical for achieving low switching voltages and fast response times. dur.ac.uk

Structure-Property Relationships in Functional Biphenyl Materials

The performance of a functional material is determined by the collective behavior of its constituent molecules. For a liquid crystal material, key performance metrics include the temperature range of the mesophase, dielectric anisotropy (Δε), and birefringence (Δn).

Biphenyl Core : This rigid, aromatic unit is the primary mesogen, responsible for the fundamental rod-like shape that encourages liquid crystal formation. It provides the platform for π-π stacking interactions. nih.gov

4'-Pentyl Chain : This flexible terminal chain is crucial for disrupting crystal packing, lowering the melting point, and promoting the formation of liquid crystal phases. rsc.orgresearchgate.net The length of the alkyl chain is a key determinant of the type of mesophase formed (e.g., nematic vs. smectic) and its thermal stability. mdpi.com

3-Fluoro Substituent : The lateral fluorine atom has a profound impact on material properties. Its high electronegativity introduces a strong local dipole moment perpendicular to the long axis of the molecule, which can significantly increase the positive dielectric anisotropy (Δε). researchgate.nettandfonline.com This is a highly desirable property for many display applications. However, the steric bulk of the fluorine atom can also disrupt intermolecular packing, which tends to lower the clearing point (the temperature at which the material becomes an isotropic liquid). researchgate.nettandfonline.com

The following table provides a detailed correlation between the structural features of this compound and the expected macroscopic properties of a material composed of it.

| Molecular Feature | Structural Role | Influence on Macroscopic Properties |

| Biphenyl Core | Rigid, aromatic mesogenic unit | Foundation for Liquid Crystallinity: Enables the formation of ordered, anisotropic phases. tandfonline.com |

| 4'-Pentyl Group | Flexible, non-polar terminal chain | Lowers Melting Point: Disrupts solid-state crystal packing. Stabilizes Mesophase: The flexible chain fills space efficiently, influencing the type and temperature range of the LC phase. rsc.orgresearchgate.net |

| 3-Fluoro Group | Lateral, highly electronegative substituent | Increases Dielectric Anisotropy (Δε): The strong C-F dipole perpendicular to the molecular axis is crucial for low-voltage switching in displays. researchgate.nettandfonline.comReduces Viscosity: Can lead to faster switching times compared to larger substituents. tandfonline.com |

| 4-Bromo Group | Terminal, polarizable substituent | Increases Birefringence (Δn): The high electron density of bromine enhances optical anisotropy, which is important for display brightness and contrast. Enhances Thermal Stability: Can raise the clearing point through increased polarizability and potential for halogen bonding. nih.gov |

Future Research Directions and Emerging Paradigms for 4 Bromo 3 Fluoro 4 Pentyl Biphenyl

Development of Novel and More Efficient Synthetic Routes for Complex Halogenated and Alkyl-Substituted Biphenyls

The synthesis of asymmetrically substituted biphenyls like 4-Bromo-3-fluoro-4'-pentyl-biphenyl often relies on established but sometimes cumbersome methodologies. Future research will undoubtedly focus on creating more streamlined, efficient, and sustainable synthetic pathways.

Historically, the construction of biphenyl (B1667301) scaffolds has been achieved through reactions such as the Ullmann reaction and the Wurtz-Fittig reaction. rsc.org However, modern organic synthesis has largely pivoted towards palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone for its functional group tolerance and relatively mild conditions. rsc.org The synthesis of a complex molecule like this compound would typically involve the coupling of a suitably substituted bromofluorobenzene derivative with a pentylphenylboronic acid, or a similar permutation.

Future advancements are anticipated in the following areas:

Catalyst Development: Creating next-generation catalysts, potentially using earth-abundant metals, that offer higher turnover numbers, operate at lower temperatures, and are effective for sterically hindered or electronically challenging substrates.

C-H Activation: Direct arylation via C-H bond activation is an increasingly powerful tool that minimizes the need for pre-functionalized starting materials (like boronic acids or organotins), thereby reducing step counts and waste.

Flow Chemistry: The adoption of continuous flow reactors can enhance reaction efficiency, safety, and scalability for the production of halogenated biphenyls.

Biocatalysis: Engineering enzymes to perform selective C-C bond formations could offer an environmentally benign route to these complex structures.

A summary of relevant synthetic strategies is presented in Table 1.

| Reaction Type | Description | Relevance to Substituted Biphenyls | Reference |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. | Highly effective for creating the central C-C bond of the biphenyl scaffold from two distinct aryl fragments. | rsc.org |

| Friedel-Crafts Alkylation | An electrophilic aromatic substitution to attach alkyl groups to an aromatic ring. | Can be used to introduce the pentyl group onto the biphenyl core, though it can suffer from selectivity issues. rsc.org | rsc.org |

| Ullmann Reaction | A copper-catalyzed coupling of two aryl halides. | A classic method, though it often requires harsh reaction conditions compared to palladium-catalyzed methods. rsc.org | rsc.org |

| Negishi Coupling | A palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. | A powerful alternative to Suzuki coupling, often used for complex syntheses. rsc.org | rsc.org |

Advanced Hybrid Computational-Experimental Approaches for Predictive Material Design and Optimization

The traditional Edisonian approach to materials discovery—synthesizing and testing compounds one by one—is being superseded by a more integrated, predictive paradigm. The future of designing molecules like this compound lies in the synergy between computational modeling and experimental validation. mdpi.com

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can predict key properties of a target molecule before it is ever synthesized. These properties include:

Molecular geometry and conformational preferences.

Electronic properties (e.g., HOMO/LUMO levels).

Intermolecular interaction potentials, which govern self-assembly and bulk material properties.

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field. mit.edu By training algorithms on existing chemical data, ML models can predict the properties of novel compounds with remarkable speed and accuracy. mdpi.com This "in silico" screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. mit.edu This iterative cycle, where computational predictions guide experimental work and experimental results refine the computational models, accelerates the discovery of materials with optimized performance. mdpi.com

| Technique | Application in Material Design | Potential Insight for this compound | Reference |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Predicts bulk properties like viscosity, phase transition temperatures, and self-assembly behavior in a liquid crystal phase. | mit.edu |

| Machine Learning (ML) | Uses algorithms to identify patterns in chemical data to predict properties of new compounds. | Accelerates the screening of various halogen and alkyl substitution patterns to find optimal properties for a specific application. | mit.edumdpi.com |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Calculates electronic properties, dipole moment, and polarizability, which are crucial for applications in electronics and smart materials. | |

| High-Throughput Screening | Rapidly tests large libraries of compounds for a specific property. | When combined with computational pre-screening, it can quickly identify lead compounds from a family of biphenyl derivatives. | mdpi.com |

Exploration of this compound in Emerging Technologies (e.g., smart materials, sensing)

The unique combination of a flexible alkyl chain, which promotes liquid crystallinity, and polar halogen atoms makes this compound a candidate for several emerging technologies. Biphenyl-based molecules are foundational to liquid crystal displays (LCDs), and research continues to develop new formulations for faster switching times and wider operating temperatures. tandfonline.com

Future research will likely explore the utility of this compound and its derivatives in:

Smart Materials: Materials that respond to external stimuli like light, temperature, or an electric field. The dipole moment introduced by the C-F and C-Br bonds could be exploited in creating dielectric or piezoelectric materials.

Molecular Sensors: The biphenyl core can act as a signaling unit in a chemosensor. The specific substitution pattern could be tailored to achieve selective binding to an analyte of interest, with the binding event triggering a detectable change in fluorescence or an electronic signal.

Organic Electronics: Halogenated aromatic compounds are widely studied for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine and bromine atoms can modulate the energy levels and charge transport properties of the material. Research could focus on incorporating this biphenyl into larger conjugated systems for optoelectronic applications. mpg.de

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Advanced Characterization Techniques

The journey of a molecule like this compound from a theoretical concept to a functional component in a device is inherently interdisciplinary. ucsb.eduaiche.org The future of functional materials research depends on breaking down traditional silos and fostering collaboration between different fields. youtube.com

Synthetic Chemists will focus on developing the efficient synthetic routes discussed previously. ucsb.edu

Materials Scientists and Physicists will investigate the bulk properties of the material, studying its phase behavior, self-assembly, and performance in device prototypes. mpg.deuibk.ac.at

Experts in Advanced Characterization will use techniques like X-ray crystallography, scanning probe microscopy, and ultrafast spectroscopy to understand the structure-property relationships at the molecular level.

This collaborative ecosystem, often centered in interdisciplinary research institutes, is essential for tackling the complex challenges associated with developing next-generation materials. aiche.orguibk.ac.at The synergy between designing new molecules, understanding their fundamental properties, and fabricating them into functional systems will drive the discovery of new applications for complex molecules like this compound.

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-fluoro-4'-pentyl-biphenyl, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated biphenyl precursors and organoboronic acids. The pentyl chain is introduced via alkylation or Grignard reactions. Key factors include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (toluene or THF), and temperature control (80–120°C). Yield optimization requires monitoring stoichiometry and avoiding dehalogenation side reactions .

Q. How can NMR spectroscopy distinguish between structural isomers or impurities in this compound?

¹H NMR : The fluorine atom at position 3 causes splitting patterns in adjacent protons (C4-Br and C2-H). The pentyl chain (C4') shows characteristic triplet/multiplet signals for terminal methyl (-CH₃) and methylene (-CH₂-) groups. ¹³C NMR : Fluorine coupling (³JCF) splits signals for C3 and adjacent carbons. Impurities like unreacted bromophenyl precursors are identified via residual peaks near δ 7.2–7.5 ppm .

Q. What column chromatography conditions are optimal for purifying this compound?

Use silica gel (60–120 mesh) with a non-polar eluent system (hexane:ethyl acetate, 9:1). The bromine and fluorine substituents increase polarity slightly, requiring gradient elution to separate from byproducts like dehalogenated biphenyls. Monitor fractions via TLC (Rf ≈ 0.4–0.5 in hexane:EA 8:2) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo-fluoro substituents influence liquid crystal phase behavior in biphenyl derivatives?

The electron-withdrawing bromine and fluorine groups reduce π-π stacking, lowering melting points (<100°C). The pentyl chain enhances mesophase stability by promoting lamellar packing. Advanced characterization via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveals smectic A phases, with transition temperatures sensitive to halogen positioning .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 40–85% in Suzuki reactions) arise from trace moisture, oxygen sensitivity, or ligand degradation. Methodological solutions:

Q. How can computational modeling predict reactivity in halogenated biphenyl systems for drug discovery?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the C4-Br bond has lower bond dissociation energy (BDE ≈ 65 kcal/mol) than C3-F (BDE ≈ 116 kcal/mol), favoring bromine substitution in SNAr reactions. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with biological targets like kinase enzymes .

Q. What advanced mass spectrometry techniques differentiate isotopic patterns in bromine-fluorine-containing derivatives?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies [M+H]⁺ peaks (theoretical m/z 294.0812 for C₁₅H₁₄BrF). Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and fluorine (monoisotopic) aid in structural confirmation. MS/MS fragmentation reveals cleavage at the biphenyl core (m/z 171 for C₆H₄Br⁺) .

Methodological Notes

- Data Contradiction Analysis : Compare synthetic protocols from multiple sources (e.g., Kanto Reagents vs. academic journals) to isolate variables like catalyst purity or solvent grade .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products